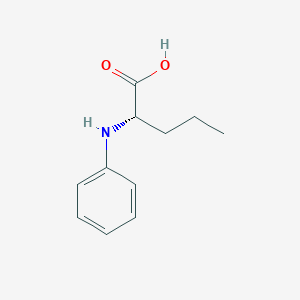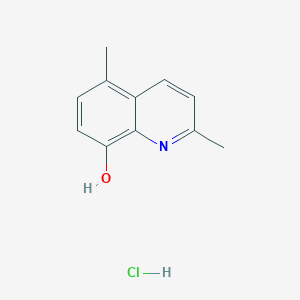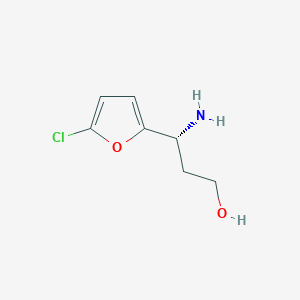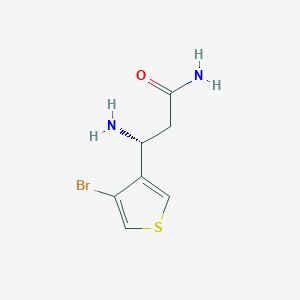
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with amino, bromo, and alkyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the bromination of a suitable pyridinone precursor followed by the introduction of the amino and alkyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyridinone analogs.
Substitution: Halogen exchange or nucleophilic substitution at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce various substituted pyridinones.
Aplicaciones Científicas De Investigación
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its application, but it may involve inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-bromo-1-(3-methylbutyl)-1,2-dihydropyridin-2-one: shares structural similarities with other substituted pyridinones and pyridines.
Similar Compounds: this compound, this compound.
Uniqueness
The unique combination of amino, bromo, and alkyl substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15BrN2O |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-7(2)3-4-13-6-8(12)5-9(11)10(13)14/h5-7H,3-4,12H2,1-2H3 |
Clave InChI |
ZIUSORDRWLXRHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C=C(C=C(C1=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
![2-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13300564.png)

![1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13300578.png)

![N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide](/img/structure/B13300580.png)
![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)
![7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13300597.png)


![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13300607.png)
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13300614.png)

